molecular formula C8H9BN2O3 B15276081 (5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

Cat. No.: B15276081
M. Wt: 191.98 g/mol
InChI Key: DRILETJCZRCTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with a molecular formula of C8H9BN2O3 and a molecular weight of 191.98 g/mol . This compound features a furan ring substituted with a boronic acid group and an imidazole ring, making it an interesting molecule for various chemical and biological applications.

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

[5-(4-methylimidazol-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-6-4-11(5-10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3

InChI Key

DRILETJCZRCTLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2C=C(N=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The furan ring can be introduced through a cyclization reaction involving a suitable precursor. The boronic acid group is then introduced via a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of (5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazole ring can undergo reduction reactions to form imidazolines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Imidazolines.

    Substitution: Substituted furan derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to its combination of a boronic acid group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.